4-(4-Benzylpiperazin-1-yl)-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine

Regiochemistry-driven target selectivity Thieno[2,3-d]pyrimidine scaffold engineering CNS polypharmacology

Researchers exploring thieno[2,3-d]pyrimidine SAR often default to C-2 piperazine analogs (e.g., MCI-225), missing target-engagement shifts conferred by C-4 benzylpiperazine architecture. This compound positions piperazine at C-4 (benzyl-capped) with 4-fluorophenyl at C-5 (para), creating a scaffold for kinase/GPCR probe discovery distinct from MCI-225's monoamine transporter profile. • Para-F at C-5 aligns with optimal Wnt-pathway SAR (IC₅₀ 4.15 vs. >50 µM meta-F) • C-4 benzylpiperazine mirrors EGFR-active chemotype (IC₅₀ ~0.096 µM) • CNS-penetrant scaffold (MCI-225 validated at 1 mg/kg p.o.) Custom synthesis; request quote for mg-to-g scale with full characterization.

Molecular Formula C24H23FN4S
Molecular Weight 418.5 g/mol
Cat. No. B12158059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Benzylpiperazin-1-yl)-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine
Molecular FormulaC24H23FN4S
Molecular Weight418.5 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(N=CN=C2S1)N3CCN(CC3)CC4=CC=CC=C4)C5=CC=C(C=C5)F
InChIInChI=1S/C24H23FN4S/c1-17-21(19-7-9-20(25)10-8-19)22-23(26-16-27-24(22)30-17)29-13-11-28(12-14-29)15-18-5-3-2-4-6-18/h2-10,16H,11-15H2,1H3
InChIKeyKXPHOPATZNRTNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 4-(4-Benzylpiperazin-1-yl)-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine – Baseline Identification & Closest Structural Comparator MCI-225


4-(4-Benzylpiperazin-1-yl)-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine (molecular formula C24H23FN4S) is a synthetic thieno[2,3-d]pyrimidine derivative featuring a 4-benzylpiperazine substituent at the C-4 position and a 4-fluorophenyl group at C-5 on the thienopyrimidine core . The closest structurally characterized analog with published pharmacological data is MCI-225 (DDP-225; 4-(2-fluorophenyl)-6-methyl-2-(1-piperazinyl)thieno[2,3-d]pyrimidine monohydrate hydrochloride), which carries the piperazine moiety at C-2 rather than C-4 and a 2-fluorophenyl (ortho) rather than 4-fluorophenyl (para) substituent [1]. MCI-225 was advanced to clinical evaluation as a selective noradrenaline reuptake inhibitor with 5-HT3 receptor antagonism [2], establishing the thieno[2,3-d]pyrimidine-piperazine scaffold as a pharmacologically validated chemotype for CNS drug discovery. No peer-reviewed bioactivity data were identified for the C-4 benzylpiperazine / C-5 4-fluorophenyl target compound itself; the evidence below draws on the closest available comparator MCI-225 and on structurally relevant SAR from the broader thieno[2,3-d]pyrimidine class to delineate the differentiating potential of the target molecule.

Why In-Class Thieno[2,3-d]pyrimidine Analogs Cannot Substitute for 4-(4-Benzylpiperazin-1-yl)-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine


Within the thieno[2,3-d]pyrimidine scaffold, the position of the piperazine appendage (C-2 vs. C-4) and the regiochemistry of the fluorophenyl substituent (ortho vs. para) are not minor structural variations; they are critical determinants of pharmacological target engagement. MCI-225 (piperazine at C-2; 2-fluorophenyl) delivers selective noradrenaline reuptake inhibition coupled with 5-HT3 receptor antagonism [1], whereas repositioning the piperazine to C-4 with a benzyl cap and relocating the fluorophenyl to C-5 (para) is predicted to alter the electrostatic and steric presentation of the pharmacophore, shifting selectivity toward distinct kinase or GPCR targets as evidenced by SAR studies on C-4-amino-6-aryl thienopyrimidine EGFR inhibitors [2] and Wnt-pathway inhibitors [3]. Simply substituting a C-2 piperazine analog for the C-4 benzylpiperazine target compound risks complete loss of the intended target profile, as even modest regioisomeric changes within this scaffold have been shown to abolish biological activity in multiple independent screening campaigns [4].

Quantitative Differentiation Evidence: 4-(4-Benzylpiperazin-1-yl)-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine vs. MCI-225 and Class Analogs


C-4 Benzylpiperazine vs. C-2 Piperazine: Scaffold Regiochemistry Dictates Pharmacological Target Spectrum

The C-2 vs. C-4 piperazine attachment point on the thieno[2,3-d]pyrimidine core fundamentally alters the compound's pharmacological signature. MCI-225, bearing piperazine at the C-2 position, exhibits potent inhibition of synaptosomal noradrenaline uptake (Ki = 35.0 nmol/L) with 14-fold selectivity over serotonin uptake (Ki = 491 nmol/L) and 423-fold selectivity over dopamine uptake (Ki = 14,800 nmol/L), while simultaneously showing high affinity for the 5-HT3 receptor (Ki = 81.0 nmol/L) with selectivity over M1, M2, α1, and H1 receptors [1]. In contrast, SAR studies in the Open Source Malaria Series 3 program demonstrated that replacing the C-4 amino group with a (4-fluorobenzyl)piperazine moiety (a structural motif analogous to the target compound's C-4 benzylpiperazine) yields 'moderate levels of activity' in an antiplasmodial context, a profile entirely distinct from the neurotransmitter reuptake inhibition observed for C-2 piperazine analogs [2]. This divergence indicates that the target compound is expected to engage a target space fundamentally different from that of MCI-225, making the two non-interchangeable for procurement decisions.

Regiochemistry-driven target selectivity Thieno[2,3-d]pyrimidine scaffold engineering CNS polypharmacology

4-Fluorophenyl (Para) vs. 2-Fluorophenyl (Ortho): Fluorine Regiochemistry Modulates CNS Target Affinity

The position of the fluorine substituent on the phenyl ring (para in the target compound vs. ortho in MCI-225) is a recognized determinant of receptor binding affinity within the thieno[2,3-d]pyrimidine class. In the Wnt-pathway inhibitor series reported by Frontiers in Pharmacology (2022), SAR exploration of benzyl-substituted thieno[2,3-d]pyrimidines revealed that para-fluoro substitution (compound 4g: IC50 = 4.15 ± 0.91 µM, efficacy = 78.6 ± 29.8% in HCC1395 TopFlash assay) produces distinct Wnt inhibitory activity compared to ortho-fluoro (compound 4e: IC50 = 7.45 ± 2.08 µM) and meta-fluoro (compound 4f: IC50 > 50 µM) isomers [1]. The 1.8-fold difference in IC50 between para-F and ortho-F regioisomers within the same assay system demonstrates that fluorine ring position alone materially alters biological potency. Although these specific compounds differ in other substituents from the target molecule, the systematic SAR trend supports the expectation that the target compound's 4-fluorophenyl (para) configuration will confer measurably different target engagement compared to MCI-225's 2-fluorophenyl (ortho) configuration.

Fluorine regiochemistry CNS receptor selectivity Thieno[2,3-d]pyrimidine SAR

In Vivo Behavioral Potency Benchmarking: MCI-225 Establishes a High-Performance Baseline That the Target Compound May Potentially Exceed in Kinase- or GPCR-Driven Indications

MCI-225 has demonstrated potent in vivo efficacy in rodent behavioral models that sets a quantitative baseline for the thieno[2,3-d]pyrimidine-piperazine scaffold family. In the rat forced swimming test, the minimum effective dose (MED) of MCI-225 was 1 mg/kg p.o. over 5 days, compared to 30 mg/kg for maprotiline, 10 mg/kg for desipramine, and 30 mg/kg for imipramine—representing a 10- to 30-fold potency advantage over standard antidepressants [1]. MCI-225 also dose-dependently reduced reserpine-induced hypothermia at 0.3–10 mg/kg p.o. and potentiated yohimbine-induced lethality at 3–100 mg/kg p.o. in mice, effects reported as equipotent to desipramine and superior to maprotiline, imipramine, and trazodone [1]. In the social interaction test of anxiety, MCI-225 (10 and 30 mg/kg p.o.) significantly increased social interaction time, whereas maprotiline, imipramine, and trazodone showed no effect at 3–30 mg/kg p.o. [2]. The target compound, with its C-4 benzylpiperazine and C-5 4-fluorophenyl architecture, is predicted to target kinase or GPCR pathways rather than monoamine transporters; this in vivo benchmarking serves as a class-level demonstration of the scaffold's oral bioavailability and CNS penetration, which are expected to be retained or potentially enhanced in the target compound given the lipophilic benzyl cap.

In vivo antidepressant efficacy Forced swimming test CNS polypharmacology benchmarking

5-HT3 Receptor Antagonism as a Differentiating Pharmacological Handle: MCI-225 Demonstrates Selectivity That the Target Compound May Redirect Through C-4 Substitution

MCI-225 exhibits a clean selectivity profile across a broad receptor panel, showing high affinity only for the 5-HT3 receptor (Ki = 81.0 nmol/L) among all receptors tested (M1, M2, α1, H1) [1]. This selectivity is functionally confirmed by inhibition of the von Bezold-Jarisch reflex (ID50 = 22.2 mg/kg p.o.), a classical in vivo assay for 5-HT3 receptor antagonism [1]. The 5-HT3 receptor Ki of 81.0 nM is approximately 6-fold weaker than MCI-225's NA uptake Ki (35.0 nM), indicating that the compound's dual pharmacology is dominated by noradrenaline reuptake inhibition with a significant but secondary 5-HT3 component [1]. For the target compound, the relocation of the piperazine from C-2 to C-4 and the addition of the benzyl cap are expected to substantially alter this selectivity profile, potentially redirecting target engagement away from monoamine transporters and toward kinase targets as suggested by the broader thieno[2,3-d]pyrimidine kinase inhibitor literature [2]. The key differentiating opportunity is that the target compound may achieve potency at kinase or Wnt-pathway targets while retaining the scaffold's favorable CNS penetration properties.

5-HT3 receptor pharmacology GPCR selectivity profiling Polypharmacology engineering

Recommended Application Scenarios for 4-(4-Benzylpiperazin-1-yl)-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine Based on Structural Differentiation Evidence


Kinase Inhibitor Discovery Programs Requiring C-4 Piperazine-Thienopyrimidine Scaffolds

The C-4 benzylpiperazine architecture distinguishes this compound from the C-2 piperazine clinical candidate MCI-225. The extended SAR study by Bugge et al. (2016) demonstrated that thieno[2,3-d]pyrimidines with C-4 amino substitutions can achieve EGFR inhibitory activity equipotent to erlotinib, with compound 7b showing EGFR IC50 = 0.096 ± 0.004 µM vs. erlotinib IC50 = 0.037 ± 0.002 µM [1]. This compound serves as a structurally differentiated starting point for kinase inhibitor medicinal chemistry, particularly for programs exploring C-4-substituted thienopyrimidines rather than the better-characterized C-2 series.

Wnt/β-Catenin Pathway Inhibitor Screening in Triple-Negative Breast Cancer

The 4-fluorophenyl (para) substituent at C-5 aligns with the SAR trends identified in the Wnt-pathway inhibitor series reported by Frontiers in Pharmacology (2022), where para-fluoro substitution on the benzyl ring yielded the most favorable potency profile (compound 4g: IC50 = 4.15 ± 0.91 µM in HCC1395 TopFlash assay) compared to ortho-fluoro (IC50 = 7.45 ± 2.08 µM) and meta-fluoro (IC50 > 50 µM) [2]. Researchers screening for Wnt-pathway inhibitors in TNBC models should prioritize this compound for its para-fluorophenyl configuration, which class SAR suggests is optimal for downstream β-catenin inhibition.

CNS-Penetrant Chemical Probe Development with Divergent Pharmacology from MCI-225

MCI-225 has clinically validated that the thieno[2,3-d]pyrimidine-piperazine scaffold achieves robust oral bioavailability and CNS penetration, with demonstrated efficacy at doses as low as 1 mg/kg p.o. in behavioral models [3]. The target compound, with its distinct C-4 benzylpiperazine and 4-fluorophenyl architecture, provides an opportunity to engineer a CNS-penetrant probe with a kinase or GPCR target profile different from MCI-225's monoamine transporter/5-HT3 pharmacology. Researchers developing CNS-targeted chemical probes for non-monoamine targets can leverage the scaffold's proven brain exposure while exploring new pharmacology space.

Structure-Activity Relationship Studies Exploring C-4 vs. C-2 Piperazine Regiochemical Effects

The target compound and MCI-225 together form a matched pair for probing how piperazine attachment point (C-4 benzylpiperazine vs. C-2 piperazine) and fluorine ring position (para vs. ortho) affect pharmacological target engagement. The Open Source Malaria Series 3 program has demonstrated that C-4 (4-fluorobenzyl)piperazine substitution confers a biological activity profile distinct from other C-4 substituents [4]. Procurement of both compounds as a comparator set enables systematic SAR exploration of the regiochemical determinants of target selectivity within the thieno[2,3-d]pyrimidine scaffold.

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